N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC14782185
Molecular Formula: C19H22N4O3
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N4O3 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C19H22N4O3/c1-12-8-13(2)21-19(20-12)23-7-3-4-14(10-23)18(24)22-15-5-6-16-17(9-15)26-11-25-16/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3,(H,22,24) |
| Standard InChI Key | KFTBCTIANPXGDD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCO4)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide, delineates its core components (Figure 1):
-
Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom, serving as a central scaffold.
-
Benzodioxole moiety: A fused bicyclic structure (1,3-benzodioxole) attached via a carboxamide bond at the piperidine’s third position.
-
4,6-Dimethylpyrimidine: A substituted pyrimidine ring with methyl groups at positions 4 and 6, linked to the piperidine’s nitrogen.
The molecular formula is C₂₀H₂₃N₄O₃, yielding a molar mass of 367.43 g/mol. Key physicochemical properties, inferred from structurally related compounds , include:
| Property | Value |
|---|---|
| XLogP3-AA | 2.8 (estimated) |
| Hydrogen Bond Donors | 2 (amide NH, benzodioxole O) |
| Hydrogen Bond Acceptors | 6 (amide O, pyrimidine N, benzodioxole O) |
| Rotatable Bonds | 4 |
The benzodioxole and pyrimidine groups confer aromaticity and planar regions, while the piperidine ring introduces conformational flexibility.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide likely follows a multi-step sequence common to carboxamide derivatives (Figure 2):
-
Piperidine Substitution: Reaction of piperidine-3-carboxylic acid with 4,6-dimethylpyrimidin-2-amine under coupling conditions (e.g., EDCI/HOBt) to form 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid .
-
Amide Bond Formation: Activation of the carboxylic acid (e.g., via thionyl chloride) followed by reaction with 1,3-benzodioxol-5-amine to yield the final product.
Critical parameters include temperature control (0–25°C for amide coupling) and chromatographic purification (silica gel, ethyl acetate/hexane) to isolate the product .
Chemical Modifications
The compound’s reactivity is governed by its functional groups:
-
Amide Hydrolysis: Under acidic (HCl, reflux) or basic (NaOH, aqueous ethanol) conditions, the carboxamide may hydrolyze to piperidine-3-carboxylic acid and 1,3-benzodioxol-5-amine .
-
Pyrimidine Functionalization: Electrophilic substitution at the pyrimidine’s C5 position (e.g., nitration, halogenation) could modulate electronic properties .
Pharmacokinetic and Toxicity Profiling
ADME Properties
Predicted using in silico tools (e.g., SwissADME):
-
Absorption: High gastrointestinal absorption (LogP = 2.8; TPSA = 85 Ų).
-
Metabolism: Likely CYP3A4-mediated oxidation of the piperidine ring and O-demethylation of the benzodioxole.
-
Excretion: Primarily renal (83% predicted).
Toxicity Risks
Applications and Future Directions
Therapeutic Development
This compound’s dual targeting capability (enzyme inhibition and cytokine modulation) positions it as a lead candidate for:
-
Autoimmune Diseases: Potentially suppressing Th17 differentiation via PDE4 or JAK/STAT inhibition.
-
Neurodegenerative Disorders: Mitigating neuroinflammation in Alzheimer’s or Parkinson’s disease models.
Chemical Optimization
Future studies should explore:
-
Bioisosteric Replacement: Substituting the benzodioxole with a benzothiazole to improve metabolic stability.
-
Prodrug Strategies: Esterifying the carboxamide to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume